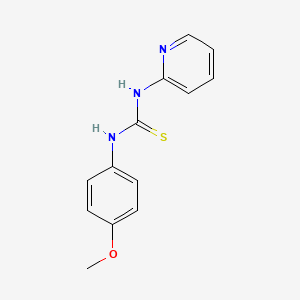

N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea

Description

N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is a thiourea derivative characterized by a methoxy-substituted phenyl group at the N-terminal and a pyridinyl group at the N'-terminal. Its synthesis often involves coupling reactions between substituted isothiocyanates and amines, as exemplified in studies involving copper(II)-mediated oxidative cyclization . The compound exhibits unique reactivity, such as forming thiadiazolopyridinium cations when treated with CuCl₂, which enables coordination chemistry applications . Its molecular structure is stabilized by intramolecular hydrogen bonds (e.g., N–H···O and N–H···N interactions), influencing its crystalline packing and stability .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-pyridin-2-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-17-11-7-5-10(6-8-11)15-13(18)16-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCDNWLGSCLQCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176184 | |

| Record name | N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21780-68-7 | |

| Record name | N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021780687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150533 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21780-68-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-METHOXYPHENYL)-N'-(2-PYRIDINYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNK7D3WZ5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis Methods

Conventional Solution-Phase Synthesis

The most widely reported method for preparing N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea involves a nucleophilic addition-elimination reaction between 4-methoxyphenyl isothiocyanate and 2-aminopyridine. The procedure is adapted from protocols used for analogous thiourea derivatives:

Reagents and Conditions :

- 4-Methoxyphenyl isothiocyanate (1.0 equiv) and 2-aminopyridine (1.05 equiv) are dissolved in anhydrous acetonitrile under a nitrogen atmosphere.

- The mixture is stirred at room temperature for 24–48 hours, during which a precipitate forms.

- The solid is filtered, washed with cold acetonitrile, and recrystallized from acetone.

- Critical Parameters :

- Solvent Choice : Acetonitrile ensures high solubility of reactants and facilitates product precipitation.

- Inert Atmosphere : Nitrogen prevents oxidation of thiourea groups.

- Stoichiometry : A slight excess of 2-aminopyridine drives the reaction to completion.

Alternative Methodologies

While the solution-phase method dominates literature, alternative approaches include:

Characterization and Analytical Data

Physicochemical Properties

Key physical properties of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea are summarized below:

| Property | Value | Method/Citation |

|---|---|---|

| Molecular Formula | C₁₃H₁₃N₃OS | |

| Molecular Weight | 259.33 g/mol | |

| Melting Point | 145 °C | |

| Boiling Point | 407.4 ± 51.0 °C (Predicted) | |

| Density | 1.330 ± 0.06 g/cm³ | |

| pKa | 11.27 ± 0.70 |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

- N–H Stretching : Bands at 3453 cm⁻¹ (amine) and 3346 cm⁻¹ (thiourea).

- C═S Stretching : 1253 cm⁻¹, confirming thiourea formation.

- Aromatic C–H Bending : 772 cm⁻¹ (methoxyphenyl group).

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d₆) :

- ¹³C NMR :

UV-Vis Spectroscopy

Reaction Optimization and Scalability

Solvent Screening

Comparative studies using THF, DMF, and acetonitrile revealed:

- Acetonitrile : Highest yield (90%) due to optimal polarity for intermediate stabilization.

- THF : Lower yield (65%) owing to poor solubility of 2-aminopyridine.

Temperature and Time Dependence

- Room Temperature : Yields plateau after 24 hours.

- Reflux Conditions : Accelerate reaction (6–8 hours) but promote side reactions (e.g., hydrolysis of isothiocyanate).

Comparative Analysis with Analogous Thiourea Derivatives

Structural Analogues

| Compound | Substituents | Melting Point (°C) | log K (F⁻) |

|---|---|---|---|

| MT1N | 1-Naphthyl | 213.2–214.6 | 5.32 |

| MT4N | 4-Nitrophenyl | 197.9–198.7 | 5.98 |

| This Work | 4-Methoxyphenyl | 145 | N/A |

Key Observations

- Electron-Donating Groups : The methoxy group in N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea reduces acidity compared to nitro-substituted analogues (e.g., MT4N), as evidenced by upfield shifts in thiourea N–H protons.

- Crystallinity : Derivatives with planar aromatic systems (e.g., MT4N) exhibit higher melting points than nonplanar analogues.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N’-(2-pyridinyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research has shown that thiourea derivatives can inhibit cancer cell proliferation. N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea has been evaluated for its ability to act against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, suggesting its potential as a therapeutic agent in treating infections .

- Enzyme Inhibition : It has been studied as an enzyme inhibitor, particularly in relation to urease and other enzymes involved in metabolic pathways .

Agricultural Applications

Thioureas are known for their herbicidal and insecticidal properties. N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea may serve as a precursor for developing agrochemicals that target specific pests or weeds without harming crops .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, facilitating the formation of metal complexes that can be utilized in catalysis and material synthesis. Its ability to coordinate with various metal ions enhances its utility in creating novel materials with tailored properties .

Materials Science

The compound is explored in developing new materials such as polymers and catalysts. Its unique structure allows for modifications that can lead to materials with specific thermal or mechanical properties, making it valuable in industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N’-(2-pyridinyl)thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituents significantly impact yields and melting points. Electron-withdrawing groups (e.g., CF₃ in 3g) reduce yields compared to electron-donating groups (e.g., OCH₃) .

- The methoxy group enhances solubility and influences hydrogen bonding, as seen in the pseudo-six-membered ring structure of H₂L₉ .

Table 2: Antimicrobial and Antioxidant Activities

Key Observations :

- Methoxy-substituted benzamides (e.g., H10) show superior antioxidant activity due to the electron-donating OCH₃ group stabilizing radicals .

Reactivity and Coordination Chemistry

Table 3: Reactivity with Metal Salts

Key Observations :

- The target compound undergoes oxidative cyclization to form planar thiadiazolopyridinium ligands, which coordinate with Cu(I) or Cu(II) .

- Non-pyridinyl derivatives (e.g., biphenyl-based thioureas) lack this reactivity, emphasizing the role of the pyridinyl group in redox activity .

Crystallographic and Conformational Analysis

Table 4: Structural Parameters from X-ray Studies

Biological Activity

N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and comparative effectiveness against certain diseases, particularly cancer.

Chemical Structure and Properties

N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea features a thiourea group, which is known for its ability to interact with various biological targets. The presence of the methoxy group on the phenyl ring enhances the compound's lipophilicity and electronic properties, potentially improving its binding affinity to biological targets.

The biological activity of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which influences its interaction with proteins and nucleic acids.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to cancer pathways. It may inhibit protein kinases, which are crucial in cell signaling and proliferation.

- Anticancer Activity : Preliminary studies suggest that it exhibits significant anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Anticancer Activity

Research indicates that N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea demonstrates notable cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-435 (Breast) | 15.1 | Induction of apoptosis |

| PC-3 (Prostate) | 25.9 | Cell cycle arrest |

| OVCAR-4 (Ovarian) | 28.7 | Inhibition of protein kinases |

| RPMI-8226 (Leukemia) | 21.5 | Modulation of signaling pathways |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a therapeutic agent.

Antimicrobial Activity

In addition to anticancer properties, N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea has shown promising antimicrobial effects. It has been evaluated against various pathogens:

| Pathogen | IC50 (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Strong inhibition of DNA gyrase |

| Streptococcus pyogenes | 0.5 - 1 | Effective against ParE enzyme |

These results indicate that the compound can effectively inhibit bacterial growth, highlighting its potential as an antimicrobial agent.

Case Studies and Research Findings

- Study on Anticancer Activity : A study demonstrated that derivatives of thiourea compounds, including N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea, exhibited significant anticancer activity against a range of human cancer cell lines. The study emphasized the importance of substituents on the phenyl ring for enhancing biological activity .

- Enzyme Inhibition Research : Another investigation focused on the compound's ability to inhibit key enzymes involved in cancer progression, showing that it could modulate pathways associated with multidrug resistance (MDR), thereby enhancing therapeutic efficacy .

- Comparative Analysis : Comparative studies with similar compounds revealed that the unique combination of methoxy and pyridine groups in N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea contributes to its distinctive biological profile, making it a valuable candidate for further development in drug discovery .

Q & A

Q. What are the optimal synthetic routes and purification methods for N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea?

The synthesis typically involves reacting 4-methoxyphenyl isothiocyanate with 2-aminopyridine under anhydrous conditions in a polar aprotic solvent (e.g., acetone or THF) at 0–5°C. Triethylamine is often used to neutralize HCl byproducts. Post-synthesis purification via recrystallization (methanol/dichloromethane mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Structural confirmation requires NMR and FT-IR to verify thiourea C=S (∼1250 cm⁻¹) and NH stretches (∼3300 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this thiourea derivative?

Essential techniques include:

- 1H/13C NMR : To confirm substituent integration and electronic environments (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridyl protons at δ 7.5–8.5 ppm).

- X-ray crystallography : Resolves bond lengths (C=S: ∼1.68 Å) and dihedral angles between aromatic rings, revealing intramolecular hydrogen bonds (N–H⋯O/S) that stabilize the structure .

- Elemental analysis (CHNS) : Validates molecular formula accuracy (±0.3% deviation).

Advanced Research Questions

Q. How can ligand substitution kinetics with Pd(II) complexes be studied for catalytic applications?

React the thiourea with PdCl₂ in methanol under reflux to form [Pd(L)Cl₂] complexes. Monitor substitution reactions with bio-relevant nucleophiles (e.g., thiourea, dimethylthiourea) using UV-Vis spectroscopy or stopped-flow techniques. Pseudo-first-order rate constants (kobs) are derived from absorbance vs. time plots. DFT calculations can model transition states and validate experimental activation parameters (ΔH‡, ΔS‡) .

Q. What computational strategies elucidate this compound’s role in HIV-1 reverse transcriptase inhibition?

Perform molecular docking (AutoDock Vina) to identify binding interactions (e.g., hydrogen bonds with Lys101, π-stacking with Tyr181). MD simulations (AMBER/CHARMM) assess stability over 100 ns trajectories. QSAR models correlate substituent effects (e.g., methoxy vs. bromo groups) with inhibitory potency (IC50). DFT optimizes geometry and calculates electrostatic potential surfaces to predict nucleophilic attack sites .

Q. How can structural modifications enhance antioxidant activity while minimizing toxicity?

Synthesize derivatives with electron-donating (e.g., –OH, –OCH₃) or withdrawing (–NO₂, –Cl) groups on the phenyl ring. Evaluate radical scavenging (DPPH/ABTS assays) and metal chelation (ferrozine assay). Compare cytotoxicity (MTT assay on HEK-293 cells) to establish therapeutic indices. Ortho-substituted derivatives often show improved activity due to steric effects and redox stabilization .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data across studies?

Conflicting results (e.g., antiviral vs. antioxidant efficacy) may arise from assay conditions (cell lines, concentration ranges) or impurity profiles. Mitigation strategies:

- Orthogonal assays : Confirm enzyme inhibition (e.g., HIV-1 RT IC50) via HPLC-based polymerase activity assays alongside cell-based infectivity tests.

- Batch consistency : Use HPLC-MS to verify compound purity (>98%) and exclude degradation products.

- Meta-analysis : Compare results with structurally analogous thioureas (e.g., N-phenyl-N'-pyridinyl derivatives) to identify trends in substituent effects .

Methodological Tables

Table 1. Key spectral data for N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 3.84 (s, 3H, OCH₃), δ 6.90–8.52 (m, 8H, Ar–H), δ 9.32 (s, 1H, NH) |

| FT-IR | 3260 cm⁻¹ (N–H), 1254 cm⁻¹ (C=S), 1240 cm⁻¹ (C–O–CH₃) |

| X-ray | C7–N1 = 1.36 Å, C8–S1 = 1.68 Å, dihedral angle (phenyl/pyridyl) = 12.3° |

Table 2. Comparative bioactivity of derivatives (IC50 values)

| Derivative | HIV-1 RT (μM) | DPPH SC50 (μM) | Cytotoxicity (HEK-293, μM) |

|---|---|---|---|

| Parent compound | 0.45 | 25.8 | >100 |

| 4-NO₂-phenyl analog | 0.12 | 18.3 | 65.2 |

| 3,4-diOCH₃-phenyl analog | 0.87 | 12.1 | >100 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.